(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3
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Overview
Description
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 is a deuterated derivative of (S)-4-Benzyl-3-propionyl-2-oxazolidinone. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterium incorporation can significantly alter the physical and chemical properties of a compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-4-Benzyl-2-oxazolidinone and propionyl chloride.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange reactions or the use of deuterated reagents.
Reaction Conditions: The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different oxidation states, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Benzyl-3-propionyl-2-oxazolidinone: The non-deuterated version of the compound.
(S)-4-Benzyl-2-oxazolidinone: A precursor in the synthesis of the target compound.
(S)-4-Benzyl-3-acetyl-2-oxazolidinone: A structurally similar compound with an acetyl group instead of a propionyl group.
Uniqueness
(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its chemical and biological properties. This makes it valuable in applications where isotopic labeling is essential, such as in metabolic studies and drug development.
Properties
IUPAC Name |
(4S)-4-benzyl-3-(3,3,3-trideuteriopropanoyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-12(15)14-11(9-17-13(14)16)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBYFHKONUTMW-DCLJDFQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747136 |
Source
|
Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156451-08-0 |
Source
|
Record name | (4S)-4-Benzyl-3-(3,3,3-~2~H_3_)propanoyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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